Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)-
Description
Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)-, is a heterocyclic compound featuring a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) substituted with a benzoyl group. This benzoyl group is further modified with a nitro (-NO₂) group at the 2-position and two methoxy (-OCH₃) groups at the 4- and 5-positions. The molecular formula is inferred as C₁₃H₁₅N₂O₆ based on structural analogs (e.g., 4-(4-nitrobenzoyl)morpholine, C₁₁H₁₂N₂O₄ ). The nitro and methoxy substituents influence electronic properties, solubility, and biological interactions, making this compound a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-19-11-7-9(10(15(17)18)8-12(11)20-2)13(16)14-3-5-21-6-4-14/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSMXILHWHTYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCOCC2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350245 | |
| Record name | Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61212-72-4 | |
| Record name | Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)- typically involves the reaction of morpholine with 4,5-dimethoxy-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Reduction: 4-(4,5-dimethoxy-2-aminobenzoyl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and morpholine.
Scientific Research Applications
Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify biological macromolecules. The dimethoxy groups may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Nitrobenzoyl)morpholine
- Structure : Benzoyl group with a single nitro substituent at the 4-position.
- Molecular Formula : C₁₁H₁₂N₂O₄ .
- Simpler substitution pattern may limit binding diversity in biological targets compared to the multi-substituted target compound.
Thiomorpholine Derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine)
- Structure : Replaces oxygen in the morpholine ring with sulfur.
- Key Differences :
Trisubstituted Pyrimidine-Morpholine Hybrids (e.g., CID2992168)
- Structure : Morpholine attached to a pyrimidine core with trifluoromethyl and aryl groups.
- Key Differences :
Sulfonyl/Sulfinyl Morpholine Derivatives (e.g., 4-[6-[[(4-Chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]morpholine)
- Structure : Morpholine linked to sulfinyl/sulfonyl groups on aromatic systems.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s nitro and methoxy groups may require sequential Friedel-Crafts acylation and nitration steps, similar to methods for 4-(4-nitrobenzoyl)morpholine . Thiomorpholine derivatives, however, employ nucleophilic aromatic substitution with sulfur-containing reagents .
- Methoxy groups enhance blood-brain barrier penetration, relevant for CNS-targeted drugs .
- Structural Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
